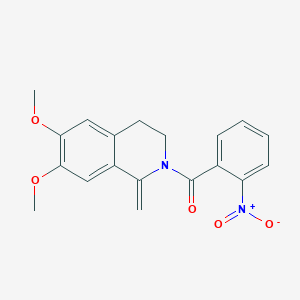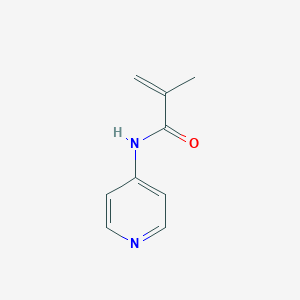![molecular formula C29H32N4O3 B289223 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the family of quinazolinone compounds and is a selective antagonist of the ionotropic glutamate receptor. In
作用机制
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By binding to the receptor site, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. This blockade of the receptor leads to a reduction in synaptic transmission and plasticity, which can have a range of physiological and pathological effects.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to reduce the severity and frequency of seizures in models of epilepsy. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to enhance learning and memory in animal models, suggesting that it may have therapeutic potential for cognitive disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its selectivity for the AMPA receptor subtype, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its relatively short half-life, which can make it difficult to maintain a stable concentration in experiments. Additionally, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could have therapeutic potential for a range of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. Finally, the potential use of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in combination with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy.
合成方法
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone can be synthesized by a multi-step reaction process starting from 2,5-dimethoxyaniline. The first step involves the reaction of 2,5-dimethoxyaniline with 3-methylbenzoyl chloride to form 3-methyl-2,5-dimethoxybenzamide. This intermediate is then reacted with 3-methylphenylpiperazine in the presence of potassium carbonate to yield the corresponding piperazine derivative. Finally, the quinazolinone ring is formed by reacting the piperazine derivative with 2-chlorobenzoyl isocyanate in the presence of triethylamine.
科学研究应用
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been used to study the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been used to investigate the mechanisms underlying learning and memory, as well as the development of novel therapeutics for psychiatric disorders.
属性
分子式 |
C29H32N4O3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
3-(2,5-dimethoxyphenyl)-2-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C29H32N4O3/c1-20-8-7-9-22(16-20)32-15-14-31(18-21(32)2)19-28-30-25-11-6-5-10-24(25)29(34)33(28)26-17-23(35-3)12-13-27(26)36-4/h5-13,16-17,21H,14-15,18-19H2,1-4H3 |
InChI 键 |
NYKDCWFFCKZWMX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
规范 SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)




![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)